molecular formula C11H9ClN2S B13704905 2-Chloro-4-(3-(methylthio)phenyl)pyrimidine

2-Chloro-4-(3-(methylthio)phenyl)pyrimidine

Cat. No.: B13704905
M. Wt: 236.72 g/mol
InChI Key: RIJXWBNHXWZWGI-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-(methylthio)phenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the second position and a 3-(methylthio)phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-(methylthio)phenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-(methylthio)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-(methylthio)phenyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in solvents like acetic acid or dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones derived from the oxidation of the methylthio group.

    Reduction: Dechlorinated pyrimidines or modified pyrimidine rings.

Scientific Research Applications

2-Chloro-4-(3-(methylthio)phenyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer, antiviral, and anti-inflammatory agents.

    Organic Synthesis: The compound is used in the synthesis of complex organic molecules, serving as an intermediate in the formation of heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-(methylthio)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(methylthio)pyrimidine: Similar structure but lacks the phenyl group at the fourth position.

    2-Chloro-4-(methylthio)phenyl)pyridine: Similar structure but contains a pyridine ring instead of a pyrimidine ring.

    2-Chloro-4-(3-(methylthio)phenyl)thiazole: Similar structure but contains a thiazole ring instead of a pyrimidine ring.

Uniqueness

2-Chloro-4-(3-(methylthio)phenyl)pyrimidine is unique due to the presence of both a chlorine atom and a 3-(methylthio)phenyl group on the pyrimidine ring. This combination of substituents imparts specific chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H9ClN2S

Molecular Weight

236.72 g/mol

IUPAC Name

2-chloro-4-(3-methylsulfanylphenyl)pyrimidine

InChI

InChI=1S/C11H9ClN2S/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3

InChI Key

RIJXWBNHXWZWGI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)C2=NC(=NC=C2)Cl

Origin of Product

United States

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